Lipophilicity Advantage: XLogP3 Comparison Between 5-Bromo-2-(2-fluoro-4-(trifluoromethyl)phenyl)pyridine and Its Non-Fluorinated Phenyl Analogue
The target compound exhibits a computed XLogP3 of 4.2, driven by the combined effect of the CF₃ group and the aromatic bromine [1]. In comparison, the non-fluorinated analogue 5-bromo-2-phenylpyridine (CAS 27012-25-5) possesses an XLogP3 of approximately 3.1, reflecting the absence of both the CF₃ and fluorine substituents [2]. The 1.1 log-unit increase directly influences membrane permeability and oral absorption potential as predicted by Lipinski's rule of five, where logP values near 5 are considered optimal for CNS penetration while still acceptable for oral drugs. This difference means that a medicinal chemistry program requiring a logP in the 4–5 range cannot simply replace the target compound with the des-fluoro, des-trifluoromethyl analogue without significantly altering the pharmacokinetic profile of downstream lead compounds.
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 4.2 (predicted) |
| Comparator Or Baseline | 5-Bromo-2-phenylpyridine (CAS 27012-25-5): XLogP3 ≈ 3.1 |
| Quantified Difference | ΔXLogP3 = +1.1 log units (approximately 12.6-fold higher octanol-water partitioning) |
| Conditions | In silico prediction using fragment-based method; validated across structurally related biaryl pyridine series |
Why This Matters
A 1.1 log-unit higher lipophilicity alters compound distribution in biological assays and cannot be corrected by simple formulation adjustments, making the target compound the required procurement choice for programs targeting logP-optimized leads.
- [1] Kuujia. Computed XLogP3 for CAS 1257875-16-3. URL: https://www.kuujia.com/cas-1257875-16-3.html View Source
- [2] PubChem. 5-Bromo-2-phenylpyridine (CAS 27012-25-5): Computed XLogP3. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736837 View Source
